B1577538 Cecropin-P3

Cecropin-P3

Cat. No.: B1577538
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin-P3 is a cationic, synthetic antimicrobial peptide (AMP) originally isolated from the nematode Ascaris suum . This 31-amino acid linear peptide (sequence: H-SWLSKTAKKLENSAKKRISEGIAIAIKGGSR-OH) exhibits a broad spectrum of potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties, making it a valuable tool for researching new anti-infective strategies . Its mechanism of action is primarily attributed to its amphipathic α-helical structure, which allows it to selectively bind to negatively charged microbial membranes via electrostatic interactions . Following binding, this compound integrates into the lipid bilayer, disrupting membrane integrity through pore formation or a "carpet" mechanism, ultimately leading to cell lysis and bacterial death . This membrane-targeting mechanism poses a high barrier for the development of microbial resistance, a critical advantage over conventional antibiotics . Researchers utilize this compound in studies aimed at combating multidrug-resistant pathogens, understanding innate immunity, and as a lead compound for designing novel peptide-based therapeutics . The product is supplied as a lyophilized powder with a purity of ≥96.5% and must be stored at or below -20°C. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

WLSKTAKKLENSAKKRISEGIAIAIKGGSR

Origin of Product

United States

Biological Origin and Natural Diversity of Cecropin P3

Transcriptomic and Genomic Approaches for Novel Cecropin-P3 Gene Discovery

The advent of next-generation sequencing and bioinformatics has greatly facilitated the discovery of novel antimicrobial peptide genes, including those for cecropins. researchgate.net Transcriptomic analysis, particularly the study of expressed sequence tags (ESTs), has been instrumental in identifying cecropin (B1577577) genes in nematodes. nih.gov For instance, the analysis of EST data from Ascaris suum led to the identification of genes encoding Cecropin-P1, P2, and P3. nih.gov

A semi-exhaustive search for bacteria-inducible transcripts in A. suum using cDNA subtraction successfully identified the transcripts for Cecropins P1, P2, P3, and P4. nih.govnih.govdntb.gov.uaacs.org This method highlights the role of bacterial exposure in inducing the expression of these genes.

More broadly, large-scale analyses of transcriptomic data from diverse insect lineages have been used to screen for novel cecropin genes. nih.gov By using homologous reference genes, researchers have identified numerous new cecropin genes, showcasing the power of these high-throughput screening methods. nih.gov Such bioinformatic pipelines are efficient for exploring the vast diversity of AMPs in various organisms. nih.gov Comprehensive genomic and transcriptomic analyses across the phylum Nematoda have revealed that putative cecropin-encoding genes are notably restricted to species within the Ascaridoidea. nih.gov

Identification in Ascaris suum and other Nematodes

Endogenous Regulation of this compound Production

The production of this compound, like other Ascaris cecropins, is endogenously regulated and can be induced by external stimuli. Studies have shown that the transcription of Ascaris cecropin genes, including that for P3, is upregulated in response to bacterial challenge. mdpi.comnih.gov When A. suum were injected with bacteria, the transcripts for cecropins were found to be positively induced factors. nih.govacs.orgnih.gov

This inducibility is a hallmark of many innate immune effectors, ensuring that these potent molecules are produced when needed to combat infection. biorxiv.org The presence of cecropin transcripts even in the absence of an overt challenge suggests a constitutive level of production for some of these defense molecules. frontiersin.org The regulation of AMP production is a complex process, and in insects, it is known to be controlled by signaling pathways like the Toll and IMD pathways, which are activated by the recognition of microbial components. biorxiv.orgroyalsocietypublishing.org While the specific regulatory pathways for this compound in A. suum are less characterized, the inducible nature of its expression points to a sophisticated system of microbial recognition and response.

Molecular Structure and Conformational Dynamics of Cecropin P3

Primary Amino Acid Sequence Analysis and Homology

Cecropin-P3 belongs to a family of cecropins identified in the nematode Ascaris suum, a parasitic roundworm of pigs. novoprolabs.comifremer.fr This family also includes Cecropin-P1, -P2, and -P4. ifremer.frresearchgate.net The primary structures of these mature cecropins are highly conserved, typically consisting of 31 amino acid residues. ifremer.fr Like other cecropins, they are derived from larger precursor molecules that include a signal peptide and a pro-region. ifremer.frresearchgate.net The primary amino acid sequence of Ascaris suum this compound has been identified and is detailed in the table below. novoprolabs.com

PropertyDetails
Analysed Sequence H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Lys-Gly-Gly-Ser-Arg-OH
Sequence Length 31 amino acids
Molecular Formula C₁₄₆H₂₅₅N₄₅O₄₃
Molecular Weight 3328.85 Da
Theoretical pI 11.16
Data sourced from NovoPro Bioscience Inc. novoprolabs.com

Homology analysis reveals that nematode cecropins share structural and functional characteristics with those found in insects, such as the cecropia moth (Hyalophora cecropia). ifremer.frnih.gov These characteristics include being short, rich in serine, lacking disulfide bond stabilization, and possessing a linear, amphipathic α-helical structure. ifremer.frresearchgate.net The cecropin (B1577577) family, including A, B, and D, exhibits significant molecular homology among its members. ebm-journal.org

Secondary and Tertiary Structural Features

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which is characterized by distinct domains that play specific roles in its function.

In aqueous solutions, cecropins and other α-helical antimicrobial peptides are typically unstructured or exist in a random coil state. acs.orgresearchgate.net However, they undergo a significant conformational change upon encountering a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). acs.orgnih.govcsic.es In these environments, which simulate the lipid bilayer of a bacterial membrane, cecropins fold into a distinct α-helical structure. acs.orgresearchgate.net This folding is a critical step in their mechanism of action. acs.org Circular dichroism (CD) spectroscopy is a key technique used to observe this transition, where the spectrum shifts to show characteristic minima around 208 and 222 nm, confirming the adoption of an α-helical conformation. acs.org Studies on various cecropins and their analogues confirm that this induced helicity is a general and crucial feature for their antimicrobial function. researchgate.netacs.org For instance, studies on Cecropin P1 in dodecylphosphocholine (B1670865) (DPC) micelles, another membrane-mimetic system, showed the formation of an α-helix for almost its entire length. acs.org

A defining characteristic of cecropins is their amphipathic nature, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. mdpi.com Typically, cecropins feature a basic, amphipathic N-terminal domain and a more hydrophobic C-terminal segment. mdpi.comnih.gov The N-terminal region is rich in positively charged amino acids, such as lysine, which facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, like lipopolysaccharides (LPS). mdpi.comnih.gov

The hydrophobic region is crucial for the peptide's ability to insert into and disrupt the lipid bilayer. acs.orgmdpi.com The hydrophobicity influences the degree to which the peptide partitions into the membrane, facilitating pore formation and subsequent cell death. mdpi.com The balance and distribution of these hydrophobic and hydrophilic residues are critical; an optimized amphipathic structure is essential for potent antimicrobial activity. nih.gov The hydrophobic face often contains a high density of large aliphatic side chains, contributing to its interaction with the nonpolar core of the cell membrane. nih.gov

Connecting the N-terminal amphipathic helix and the C-terminal hydrophobic helix is a flexible hinge region. acs.orgnih.gov This region, often containing residues like Glycine (Gly) and Proline (Pro), imparts significant conformational flexibility to the peptide. ebm-journal.orgresearchgate.net This flexibility is not a passive feature; it is considered essential for the peptide's function, allowing it to bend and orient itself correctly for membrane insertion and ion channel or pore formation. nih.govresearchgate.netrcsb.org

The importance of the hinge is highlighted by studies on synthetic cecropin analogues. Deletion of the Gly-Ile-Gly hinge sequence in a cecropin A-magainin 2 hybrid peptide resulted in a significant decrease in its lytic activity. nih.govrcsb.org Conversely, substituting the hinge with a Proline residue, which also induces a bend, can retain the peptide's activity. nih.gov This demonstrates that the flexibility or the ability to form a β-bend structure in this central part of the peptide is a requisite for its potent antibiotic effects, as it enables the C-terminal hydrophobic helix to penetrate and span the lipid bilayer of the target cell. nih.govresearchgate.net

Significance of Amphipathic and Hydrophobic Regions

Conformational Changes Upon Interaction with Biological Membranes

The interaction of cecropins with biological membranes is a dynamic process involving significant conformational changes. As previously noted, cecropins are largely unstructured in an aqueous buffer but rapidly fold into α-helices upon interaction with bacterial cells. researchgate.netfrontiersin.org This process is initiated by electrostatic interactions between the cationic peptide and the anionic bacterial membrane surface. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Cecropin P3

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of cecropins is highly sensitive to changes in their amino acid sequence. Even single, conservative substitutions can significantly alter their antimicrobial potency. Research on various cecropins and their analogs has demonstrated that altering one amino acid can change the minimum inhibitory concentration (MIC) by as much as 8-fold to 16-fold against certain bacterial strains. acs.orgbucknell.edu This highlights a potent structure-function relationship that can be leveraged to modulate antibacterial activity. bucknell.edu

A pivotal area of study has been the hinge region, which connects the N-terminal and C-terminal domains of the peptide. The flexibility of this hinge is thought to be crucial for the peptide's ability to span and disrupt bacterial membranes. acs.orgbucknell.edu Studies on Drosophila melanogaster cecropins, which have variations in their hinge regions, showed that these small changes led to significant differences in their effectiveness against various Providencia species. acs.org For example, substituting a Glycine for a Valine in the hinge region of one native cecropin (B1577577) was hypothesized to be responsible for its higher antimicrobial activity. acs.org

In a study on a hybrid peptide, Cecropin A(1-8)-Magainin 2(1-12) (CA-MA), replacing the Tryptophan at position 2 (Trp2) with an Alanine (B10760859) (an analog referred to as P3 in the study) resulted in a drastic decrease in antibiotic activities. rcsb.orgnih.gov This particular substitution led to the N-terminal region of the peptide adopting a flexible structure without a specific secondary conformation, which severely impaired its function. rcsb.orgnih.gov Conversely, replacing the same Trp2 with Leucine, which preserves the hydrophobic nature of the side chain, allowed the peptide to retain its activity. rcsb.orgnih.gov

Table 1: Impact of Amino Acid Substitutions in a Cecropin A-Magainin 2 Hybrid Peptide This table is based on findings from studies on a CA-MA hybrid peptide, where the P3 analog mimics a key substitution.

Peptide AnalogSubstitutionSecondary Structure (N-terminus)Biological Activity
CA-MA (Wild Type) None (Trp at position 2)Amphipathic helixPotent
P3 Analog Trp2 -> AlaFlexible, no specific structureDrastically decreased
P4 Analog Trp2 -> LeuRetained helical structureRetained

Contribution of Specific Residues to Peptide Functionality (e.g., Trp2, Phe5, Lys, Arg)

The function of Cecropin-P3 and related peptides is not just a holistic property but is also defined by the contributions of specific amino acid residues at key positions.

Tryptophan (Trp) and Phenylalanine (Phe): Aromatic residues like Tryptophan at position 2 (Trp2) and Phenylalanine at position 5 (Phe5) are crucial for the peptide's interaction with bacterial membranes. Trp2, in particular, often acts as an anchor, facilitating the initial insertion of the peptide into the lipid bilayer of the membrane. rcsb.orgnih.govacs.org The partial insertion of Trp2 is a primary step in the binding process to the cell membrane. rcsb.orgnih.gov Both Trp2 and Phe5 are located in the N-terminal helix and play a significant role in attracting cecropin-like peptides to the negatively charged bacterial cell membrane through hydrophobic interactions with the acyl chains of membrane lipids. researchgate.netresearchgate.net The dramatic loss of activity seen when Trp2 is replaced by Alanine highlights its essential role in establishing the peptide's structure and its ability to disrupt the membrane. rcsb.orgnih.gov

Lysine (Lys) and Arginine (Arg): The positively charged residues, primarily Lysine and Arginine, are fundamental to the initial stages of antimicrobial action. This compound has a high theoretical isoelectric point (pI) of 11.16, indicating a strong net positive charge at physiological pH. novoprolabs.com This positive charge facilitates the electrostatic attraction between the peptide and the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. rcsb.orgnih.govresearchgate.net Studies have shown that electrostatic interactions between positively charged Lysine residues at the N-terminus and anionic phospholipid headgroups are critical for the primary binding to the cell membrane. rcsb.orgnih.gov Similarly, specific Arginine residues have been shown to interact with the negatively charged phosphate (B84403) groups of lipid A in LPS. researchgate.net

Table 2: Functional Roles of Key Amino Acid Residues in Cecropins

Residue TypeExample Position(s)Primary FunctionMechanism
Aromatic Trp2, Phe5Membrane Anchoring & InsertionHydrophobic interactions with lipid acyl chains, facilitating entry into the membrane. acs.orgresearchgate.netresearchgate.net
Cationic Lys, ArgInitial Membrane BindingElectrostatic attraction to negatively charged components of the bacterial cell surface. rcsb.orgnih.gov

Influence of Peptide Length and Overall Charge on Potency

Peptide Length: Studies on various alpha-helical antimicrobial peptides have shown a clear dependence on length for activity. ub.edu There is often a threshold length required for the peptide to be active, which is believed to correlate with the thickness of the target bacterial membrane. ub.edu The peptide must be long enough to span the lipid bilayer or form pores, a common mechanism of action for cecropins. For instance, Cecropin P1, a related peptide, forms a long alpha-helix that interacts with the membrane. acs.org The deletion of residue segments from hybrid peptides has been shown to cause a significant decrease in antibiotic activities, reinforcing the importance of adequate length for proper function. koreascience.kr

Designing Analogs and Hybrid Peptides for Enhanced Properties

The knowledge gained from SAR studies has been instrumental in the rational design of novel peptide antibiotics with improved properties, such as broader spectrum of activity and enhanced potency. ebm-journal.orgnih.gov

Hybrid Peptides: A successful strategy involves creating hybrid peptides that combine functional domains from different parent antimicrobial peptides. For example, hybrids of cecropin and melittin (B549807) or cecropin and magainin have been synthesized. koreascience.krnih.gov The goal is often to merge the potent, broad-spectrum activity of one peptide (like cecropin A) with the membrane-disrupting capabilities of another, while potentially reducing toxicity. ebm-journal.orgnih.gov A well-studied hybrid, CA(1-8)MA(1-12), which fuses a segment of Cecropin A with a segment of Magainin 2, was designed to form an amphipathic-flexible-hydrophobic structure and showed potent activity without significant toxicity to human red blood cells. nih.govkoreascience.kr

Analog Design: Another approach is the creation of analogs through specific amino acid substitutions or modifications. Based on SAR insights, researchers can:

Increase Net Positive Charge: Mutants can be designed to have a higher positive charge to increase adsorption to the bacterial membrane surface. ebm-journal.org This has been shown to enhance the antibacterial activity of peptides derived from cecropin-like sequences. mdpi.comfrontiersin.org

Optimize the Hinge Region: The flexibility of the central hinge is crucial. Substituting residues in this region can modulate activity. For instance, substituting the Gly-Ile-Gly hinge in the CA-MA hybrid with a Proline residue retained the peptide's lytic activity, while deleting the hinge entirely caused a significant decrease. nih.gov

Modify Hydrophobicity: Adjusting the hydrophobicity can enhance membrane penetration. However, this must be carefully balanced, as excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards mammalian cells. researchgate.netresearchgate.net

These design strategies, rooted in a deep understanding of the structure-activity relationships of peptides like this compound, pave the way for developing next-generation antibiotics to combat multidrug-resistant pathogens.

Mechanisms of Action of Cecropin P3

Microbial Membrane Interaction and Disruption

The initial and most critical step in Cecropin-P3's mechanism of action is its interaction with the microbial cell membrane. researchgate.netscirp.org This interaction is a complex process involving electrostatic attraction, membrane permeabilization, and the formation of pores or other membrane-destabilizing structures. scirp.orgacs.org

Electrostatic Interactions with Negatively Charged Microbial Membranes

The outer surfaces of microbial membranes are typically rich in negatively charged molecules, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mednexus.org this compound, being a cationic peptide with a net positive charge, is electrostatically attracted to these anionic components. mednexus.orgnih.govresearchgate.net This initial electrostatic interaction is crucial for the peptide's accumulation on the microbial surface, a prerequisite for subsequent disruptive actions. nih.govubc.ca The C-terminal region of cecropins is thought to be particularly important for recognizing and binding to LPS. researchgate.netresearchgate.net This binding can displace divalent cations like Mg2+ and Ca2+ that normally stabilize the outer membrane, leading to initial membrane perturbation. ubc.ca

Permeabilization and Membrane Fluidity Alterations

Following the initial binding, this compound induces permeabilization of the microbial membrane, leading to a loss of its selective barrier function. nih.govmdpi.com This process involves the insertion of the peptide into the lipid bilayer, which disrupts the packing of phospholipids (B1166683) and alters the fluidity of the membrane. scirp.orgnih.gov Studies on other cecropins have shown that they can cause a significant increase in membrane permeability, allowing the leakage of ions and small molecules from the cytoplasm. researchgate.netfrontiersin.org This disruption of the membrane potential and integrity is a key factor in the peptide's lethal action. researchgate.netnih.gov

Formation of Pores, Channels, or Membrane Condensation

A primary mechanism by which cecropins, including likely this compound, disrupt microbial membranes is through the formation of pores or channels. acs.orgresearchgate.netresearchgate.netnih.gov Several models have been proposed for this process, including the "barrel-stave," "toroidal-pore," and "carpet" models. researchgate.netmdpi.com In the barrel-stave model, peptides aggregate and insert into the membrane to form a channel. The toroidal-pore model involves the peptides and lipid monolayers bending to form a pore. mdpi.com The carpet model suggests that the peptides accumulate on the membrane surface, disrupting it in a detergent-like manner. researchgate.netmdpi.comrsc.org Some studies on cecropin-melittin hybrid peptides suggest a mechanism of membrane condensation, forming multilamellar stacks rather than distinct pores. cea.fr The formation of these structures ultimately leads to the leakage of cellular contents and cell death. researchgate.netscirp.org

Intracellular Targets and Biochemical Interference

While membrane disruption is a primary mode of action, evidence suggests that this compound and other cecropins can also translocate across the microbial membrane and interact with intracellular components, further contributing to cell death. acs.orgroyalsocietypublishing.orgmdpi.com

Inhibition of Essential Cellular Processes (e.g., protein, DNA synthesis)

Once inside the cell, antimicrobial peptides can interfere with fundamental cellular processes. royalsocietypublishing.orgmdpi.com Some AMPs have been shown to bind to nucleic acids (DNA and RNA) and inhibit their synthesis, as well as protein synthesis. royalsocietypublishing.orgresearchgate.netmdpi.com This inhibition of macromolecular synthesis effectively halts cell growth and replication, leading to cell death. researchgate.net For instance, some peptides can interfere with protein folding or interact with ribosomes. researchgate.netmdpi.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Another significant intracellular effect of some cecropins is the induction of oxidative stress. frontiersin.orgnih.gov This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as proteins, lipids, and DNA. nih.govfrontiersin.org Studies on cecropins have demonstrated their ability to increase the production of ROS within microbial cells. nih.govfrontiersin.orgnih.gov This surge in ROS can lead to mitochondrial dysfunction and trigger apoptotic-like cell death pathways. nih.govnih.gov The increased oxidative stress, coupled with membrane damage, creates a lethal environment for the microbe. frontiersin.org

Mitochondrial Dysfunction in Eukaryotic Cells

While the primary targets of cecropins are microbial membranes, their interaction with eukaryotic cells, particularly pathogenic fungi or cancer cells, can involve the induction of mitochondrial dysfunction. This process is a significant secondary mechanism that contributes to their cytotoxic effects on these specific types of eukaryotic cells. The process often begins after the peptide has compromised the outer cell membrane, allowing it to interact with intracellular organelles.

Cecropins can trigger mitochondrial-mediated apoptosis through several interconnected events. jmb.or.kr One of the initial effects observed is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.com This depolarization of the mitochondrial membrane is a critical event, as it impairs the organelle's primary function of producing ATP through oxidative phosphorylation. nih.gov For instance, studies on cecropins have shown they can induce hyperpolarization of the mitochondrial membrane, leading to mitochondrial damage. mdpi.com

Furthermore, the interaction of cecropins with mitochondria leads to an overproduction of reactive oxygen species (ROS). mdpi.comfrontiersin.org This state of oxidative stress causes significant damage to mitochondrial components. Excessive ROS can lead to lipid peroxidation of the mitochondrial membrane, which further compromises its integrity and function. mdpi.com This cascade of events can also trigger the release of pro-apoptotic factors from the mitochondria into the cytoplasm, such as cytochrome c. jmb.or.kr The release of these factors is a key step in initiating the caspase cascade, which ultimately leads to programmed cell death, or apoptosis. jmb.or.kr

Research on Cecropin (B1577577) 3 from Anopheles albimanus (a distinct but related peptide) on rat cardiac muscle mitochondria demonstrated that the peptide could uncouple oxidative phosphorylation and induce the release of the pro-apoptotic marker Bax. nih.gov This suggests a direct interaction with and disruption of the mitochondrial machinery. nih.gov The accumulation of ROS, loss of membrane potential, and release of apoptotic proteins collectively define the mechanism of mitochondrial dysfunction induced by cecropin-family peptides. jmb.or.krfrontiersin.org

Table 1: Effects of Cecropin-Family Peptides on Mitochondrial Parameters in Eukaryotic Cells

Parameter Observed Effect Consequence References
Mitochondrial Membrane Potential (ΔΨm) Depolarization / Hyperpolarization Impaired ATP synthesis, mitochondrial damage jmb.or.krmdpi.comfrontiersin.org
Reactive Oxygen Species (ROS) Production Significant increase Oxidative stress, lipid peroxidation, damage to mitochondrial components mdpi.comfrontiersin.orgmdpi.com
ATP Synthesis Depletion/Inhibition Cellular energy crisis, metabolic failure nih.govfrontiersin.org
Cytochrome c Release Release from mitochondria into the cytoplasm Activation of apoptotic pathways (caspase cascade) jmb.or.kr

| Pro-apoptotic Markers (e.g., Bax) | Release from mitochondria | Initiation of apoptosis | nih.gov |

Selective Action Mechanisms for Microbial vs. Host Cells

A defining characteristic of this compound and other antimicrobial peptides (AMPs) is their ability to selectively target microbial cells while exhibiting minimal toxicity toward the host's own cells, such as mammalian erythrocytes. frontiersin.orgnih.gov This selectivity is not absolute but is fundamental to their potential as therapeutic agents and is based on the distinct biophysical and biochemical differences between prokaryotic and eukaryotic cell membranes. researchgate.net

The primary basis for this selective targeting lies in electrostatic interactions. Microbial cell membranes, both in Gram-negative and Gram-positive bacteria, are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol and cardiolipin. In contrast, the outer leaflet of a healthy mammalian cell membrane is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. this compound, being a cationic peptide with a net positive charge (+6), is electrostatically attracted to the negatively charged surface of microbial membranes. nih.gov This initial binding is a prerequisite for its subsequent membrane-disrupting activity. Conversely, it has a much lower affinity for the neutral surface of host cells, preventing significant binding. nih.gov

Another critical distinguishing factor is the presence of cholesterol in mammalian cell membranes. Cholesterol acts as a membrane-stabilizing agent, increasing the packing density of phospholipids and reducing membrane fluidity. This makes eukaryotic membranes more rigid and less susceptible to the pore-forming or disruptive actions of peptides like cecropins. Bacterial membranes lack cholesterol, rendering them more vulnerable to peptide insertion and permeabilization.

Once bound to the microbial surface, cecropins are thought to disrupt the membrane via mechanisms like the "carpet-like" or "barrel-stave" models, leading to pore formation, membrane leakage, and cell death. qyaobio.com The structural design of cecropins, featuring an amphipathic α-helical structure, allows their hydrophobic regions to insert into the lipid core of the membrane while the hydrophilic regions interact with the lipid headgroups or line the pore. acs.orgmdpi.com In host cells, the lack of initial electrostatic attraction and the stabilizing effect of cholesterol prevent these disruptive events from occurring efficiently. nih.gov Therefore, the selective action of this compound is a multi-factorial process rooted in the fundamental structural and compositional differences between microbial and host cell membranes.

| Outcome of Interaction | Membrane permeabilization, pore formation, cell lysis. | Minimal to no binding, membrane remains intact. | Results in selective killing of microbial cells. | nih.govresearchgate.netqyaobio.com |

Spectrum of Antimicrobial Activity of Cecropin P3

Activity Against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa, Salmonella typhimurium)

Cecropin-P3 and its related Ascaris cecropins have demonstrated potent bactericidal activity against a wide range of Gram-negative bacteria. researchgate.netacs.orgresearchgate.net The interaction often begins with the C-terminal α-helical structure recognizing and binding to lipopolysaccharides (LPS) on the outer membrane of these bacteria. researchgate.net

Research has shown that cecropins are generally more sensitive to Gram-negative bacteria than Gram-positive organisms. researchgate.net Studies on various cecropins have documented their effectiveness against clinically relevant Gram-negative pathogens. For instance, a cecropin (B1577577) B-like peptide inhibited the growth of Burkholderia kururiensis and E. coli. scielo.br Another novel cecropin, AC-1, showed antimicrobial activity against Salmonella, E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Specifically, the Minimum Inhibitory Concentration (MIC) of AC-1 against E. coli ATCC 25922 was determined to be 7.80 μg/mL. nih.gov

Hybrid peptides incorporating sequences from cecropin A have also been developed to enhance antibacterial properties. koreascience.kr These hybrids have shown improved activities against various bacteria. koreascience.kr The activity of cecropins, including their effectiveness against P. aeruginosa, can be influenced by environmental factors such as the presence of certain cations. mdpi.com

Table 1: Documented Activity of Cecropin-related Peptides Against Gram-Negative Bacteria

Peptide Target Organism Activity Metric Result Source
AC-1 Escherichia coli ATCC 25922 MIC 7.80 µg/mL nih.gov
AC-1 Salmonella (standard strain) MIC < 20.00 µg/mL nih.gov
AC-1 Klebsiella pneumoniae (standard strain) MIC < 20.00 µg/mL nih.gov
AC-1 Escherichia coli (clinical strain) MIC 25.00 µg/mL nih.gov
AC-1 Salmonella (clinical strain) MIC 31.25 µg/mL nih.gov
CAMP-CecD Pseudomonas aeruginosa (MDR strains) MIC 32 to >256 µg/mL nih.gov
CAMP-CecD Klebsiella pneumoniae (wild-type & MDR) MIC 32 to >256 µg/mL nih.gov
Cecropin B Pseudomonas aeruginosa - Antimicrobial activity observed researchgate.net
Cecropin-like peptides Escherichia coli MIC 0.8 to 6.2 µM asm.org
Stomoxyns Escherichia coli MIC 0.8 to 6.2 µM asm.org
Stomoxyn Pseudomonas aeruginosa DSM 50071 MIC 31 µM asm.org

This table is for informational purposes and may not be exhaustive.

Activity Against Gram-Positive Bacteria (e.g., B. thuringiensis, S. aureus, M. luteus)

Chemically synthesized Ascaris cecropins, including P3, are bactericidal against several Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. acs.orgresearchgate.net However, some studies suggest that Gram-positive organisms may be inherently more resistant to certain cecropins compared to Gram-negative bacteria. researchgate.net For example, protoplasts of Staphylococcus aureus were found to be resistant to cecropin B, indicating that the cytoplasmic membranes of these bacteria might be less susceptible. researchgate.net

Despite this, various cecropin-related peptides have demonstrated notable anti-Gram-positive activity. A cecropin B-like peptide from Anticarsia gemmatalis inhibited the growth of Bacillus thuringiensis by almost 50%. scielo.br Another study identified a peptide, P3, which inhibited the growth of S. aureus with a MIC50 of 32 µg/mL. researchgate.net Cecropin D, when expressed in Pichia pastoris, also showed antibacterial activity against Staphylococcus aureus. spandidos-publications.com In contrast, the novel cecropin AC-1 did not show significant inhibition of Bacillus cereus or Staphylococcus aureus at concentrations up to 250.00 μg/mL. nih.gov

Table 2: Documented Activity of Cecropin-related Peptides Against Gram-Positive Bacteria

Peptide Target Organism Activity Metric Result Source
P3 Staphylococcus aureus MIC50 32 µg/mL researchgate.net
AgCecropB Bacillus thuringiensis Growth Inhibition ~50% scielo.br
Cecropin D Staphylococcus aureus - Activity observed spandidos-publications.com
Cecropin-like peptides Micrococcus luteus MIC 27 to 112 µM asm.org
C18 (Cecropin 4 derivative) Methicillin-resistant S. aureus (MRSA) MIC 4 µg/mL mdpi.com

This table is for informational purposes and may not be exhaustive.

Antifungal Activity (e.g., C. albicans, Trichoderma sp.)

This compound and related cecropins have been reported to possess antifungal properties, although they are generally considered less effective against fungi compared to bacteria. frontiersin.orgresearchgate.net Studies have shown that chemically synthesized Ascaris cecropins are weakly but detectably active against yeasts like Saccharomyces cerevisiae and Candida albicans. acs.org

Research on a specific cecropin demonstrated a minimal inhibitory concentration (MIC) of 0.9 μg/mL and a minimal fungicidal concentration (MFC) of 1.8 μg/mL against C. albicans. nih.govnih.gov This study also found that at the MFC, the peptide could completely kill C. albicans within 40 minutes. nih.govnih.gov The mechanism of action involves causing the fungal cell wall to become rough and nicked, ultimately leading to cell death. nih.govnih.gov It also disrupts the cell membrane's permeability and fluidity and induces the production of reactive oxygen species. nih.govnih.gov

A derivative of Cecropin-4, named C18, exhibited significant antifungal activity against various Candida species, with MIC values ranging from 4 to 32 μg/mL. frontiersin.org This peptide was also effective against fluconazole-resistant C. tropicalis. frontiersin.org In studies with hybrid peptides, a cecropin A-magainin 2 hybrid (CA-MA) showed strong antifungal activity against Trichoderma reesei and Trichoderma viride. msk.or.krjmicrobiol.or.kr

Table 3: Documented Antifungal Activity of Cecropin-related Peptides

Peptide Target Organism Activity Metric Result Source
Cecropin Candida albicans MIC 0.9 µg/mL nih.govnih.gov
Cecropin Candida albicans MFC 1.8 µg/mL nih.govnih.gov
C18 (Cecropin 4 derivative) Candida species MIC 4-32 µg/mL frontiersin.org
CA-MA (hybrid peptide) Trichoderma reesei Growth Inhibition 100% msk.or.kr
CA-MA (hybrid peptide) Trichoderma viride Growth Inhibition 100% msk.or.kr

This table is for informational purposes and may not be exhaustive.

Antiviral Properties (e.g., PRRSV)

Research has indicated that certain cecropins possess antiviral capabilities. Specifically, cecropins have been investigated for their activity against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).

A study on a peptide designated P3, which shares structural characteristics with cationic antimicrobial peptides, demonstrated high antiviral activity against PRRSV. This peptide was shown to inhibit PRRSV replication in a dose-dependent manner by directly binding to the viral polymerase. Another study reported that Cecropin D inhibits PRRSV infection by interfering with viral attachment and the early stages of viral entry into host cells. nih.gov Furthermore, other antiviral agents that interfere with PRRSV attachment and entry include Cecropin P1. frontiersin.org

Anti-parasitic Activity (e.g., Plasmodium)

Ascaris cecropins have shown activity against protozoan parasites. frontiersin.org Specifically, research has indicated that these peptides have antiprotozoal activity against Plasmodium falciparum, the parasite responsible for malaria. frontiersin.org

Research on Mechanisms of Microbial Resistance to this compound

The development of microbial resistance to antimicrobial peptides like this compound is a significant area of research. A key advantage of AMPs is that they are thought to be less likely to induce resistance compared to conventional antibiotics. frontiersin.org This is partly due to their rapid killing mechanism, which often involves direct physical disruption of the cell membrane, a target that is difficult for microbes to alter through mutation. nih.gov

However, resistance can still emerge. For instance, some Gram-positive organisms exhibit inherent resistance to certain cecropins, potentially due to the composition of their cytoplasmic membranes. researchgate.net Research into the specific mechanisms of resistance to this compound is ongoing. Studies on other cecropins have shown that even small, conservative amino acid changes in the peptide sequence can significantly impact their antibacterial activity against specific pathogens, suggesting that the peptide-bacteria interaction is highly specific. acs.org This specificity implies that changes in bacterial surface structures could be a potential mechanism of resistance.

Non Antimicrobial Biological Activities of Cecropin P3

Anticancer Mechanisms and In Vitro Efficacy

Cecropins exhibit significant potential as anticancer agents, a property attributed to several distinct mechanisms of action. nih.gov Their ability to selectively target and eliminate cancer cells while sparing normal cells makes them promising candidates for therapeutic development. nih.gov

A primary anticancer mechanism of cecropins is their ability to selectively lyse malignant cells. nih.gov This selectivity is largely attributed to differences in the composition and properties of cancer cell membranes compared to those of normal cells. oncotarget.com Cancer cell membranes often have a higher negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) on their outer leaflet. oncotarget.com The cationic nature of cecropins facilitates an initial electrostatic attraction to these negatively charged cancer cell surfaces. rcsb.org

Furthermore, some cancer cells exhibit increased membrane fluidity due to lower cholesterol content, which may enhance the lytic effects of peptides like cecropins. oncotarget.com Once bound, cecropins can disrupt the membrane integrity. They are capable of forming ion-permeable channels or pores within the nonpolar lipid cell membranes, leading to depolarization, irreversible cytolysis, and cell death. nih.govscirp.org Studies on various cecropins, such as A and B, have demonstrated this direct lytic activity against bladder cancer cells, with significantly less effect on benign fibroblasts. nih.gov Scanning electron microscopy has visually confirmed lethal membrane disruption in cancer cells treated with cecropins. nih.gov

Beyond direct lysis, cecropins can induce programmed cell death, or apoptosis, in cancer cells. This process involves a cascade of controlled cellular events leading to cell dismantling and removal.

One of the key apoptotic pathways triggered by cecropins is the extrinsic, or death receptor-mediated, pathway. Research on a cecropin (B1577577) from Musca domestica (housefly) demonstrated that it induces apoptosis in human hepatocellular carcinoma BEL-7402 cells. osdd.netnih.gov This was associated with the upregulation of key molecules in the extrinsic pathway, including Fas, Fas-ligand (Fas-L), caspase-8, and caspase-3. osdd.netnih.gov Activation of this cascade ultimately leads to the execution of the apoptotic program. The study noted that the expression of proteins involved in the intrinsic (mitochondrial) pathway, such as Bax and Bcl-2, was not affected. osdd.net

However, other studies suggest different or additional apoptotic mechanisms. For instance, Cecropin A was found to induce apoptosis in human promyelocytic leukemia HL-60 cells through a mechanism mediated by an increase in reactive oxygen species (ROS), but independently of caspase-8 and -9 activation. nih.gov This suggests that the specific apoptotic pathways activated by cecropins can be cell-type dependent.

Cell LinePeptideObserved EffectKey Signaling Molecules
BEL-7402 (Human Hepatocellular Carcinoma)Musca domestica CecropinInduction of apoptosis in a dose- and time-dependent manner. osdd.netnih.govUpregulation of Fas, Fas-L, caspase-8, caspase-3. osdd.netnih.gov
HL-60 (Human Promyelocytic Leukemia)Cecropin AInduction of apoptosis. nih.govIncrease in Reactive Oxygen Species (ROS); independent of caspase-8 and -9. nih.gov
Various Bladder Cancer Lines (e.g., 486P, RT4)Cecropin A, Cecropin BInhibition of viability and proliferation; induction of cytolysis. nih.govNot specified.
MDA-MB-231 (Breast Adenocarcinoma)Cecropin A, Cecropin BCytostasis and cell death. scirp.orgNot specified.

The initial and critical step in the anticancer action of cecropins is their interaction with the cancer cell membrane. mdpi.com The unique lipid composition of tumor cell membranes is a key determinant of this interaction. oncotarget.commdpi.com As mentioned, the outer leaflet of cancer cells often exposes a higher concentration of negatively charged phospholipids (B1166683), particularly phosphatidylserine (PS). oncotarget.com

The cationic and amphipathic nature of cecropins allows them to preferentially bind to these anionic surfaces. rcsb.orgscirp.org The peptide's positively charged residues are attracted to the negative charges of the phospholipids, facilitating the initial contact. rcsb.org Following this binding, the amphipathic structure of the peptide, typically an α-helix, allows it to insert into the lipid bilayer. rcsb.orgnih.gov The hydrophobic face of the helix interacts with the nonpolar acyl chains of the membrane lipids, while the hydrophilic face may remain associated with the lipid headgroups or form the interior of a pore. nih.gov This insertion disrupts the membrane's barrier function, leading to the formation of pores or channels that cause leakage of cellular contents and ultimately, cell death. nih.govscirp.org

Induction of Apoptosis and Cellular Signaling Pathways

Immunomodulatory Roles in Host Defense Systems

Cecropins are not only direct effectors against pathogens and cancer cells but also act as immunomodulators, influencing the host's own immune response. nih.govfrontiersin.org This activity adds another layer to their therapeutic potential, allowing them to shape inflammatory responses and immune cell functions. frontiersin.orgnih.gov

Cecropins can significantly alter the production of cytokines, which are key signaling molecules that regulate inflammation and immune responses. This modulation can be either pro-inflammatory or anti-inflammatory, depending on the context.

Studies on Cecropin A have shown that it can suppress the release of pro-inflammatory cytokines in mouse macrophage-derived RAW264.7 cells stimulated with lipopolysaccharide (LPS). sb-peptide.com The suppressed cytokines included tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and macrophage inflammatory proteins (MIP-1 and MIP-2). sb-peptide.com Similarly, Cecropin A was found to alleviate inflammation in a mouse model of inflammatory bowel disease by reducing the production of TNF-α, IL-1β, and IL-6. nih.gov A hybrid cecropin, CEMA, also blocked the LPS-induced expression of IL-1β, IL-6, and TNF-α in RAW264.7 cells. mdpi.com

PeptideCell/SystemStimulusEffect on Cytokine Production
Cecropin A RAW264.7 MacrophagesLPSSuppressed: TNF-α, IL-1β, MIP-1, MIP-2. sb-peptide.com
Cecropin A Mouse ModelInflammatory Bowel DiseaseDecreased: TNF-α, IL-1β, IL-6. nih.gov
Cecropin A Chicken Hepatic CellsPoly I:CDecreased: IL-6, IL-8, IFN-γ, IL-10. frontiersin.orgnih.gov
CEMA (Cecropin-Melittin Hybrid)RAW264.7 MacrophagesLPSBlocked: IL-1β, IL-6, TNF-α, MIP-1α, MIP-1β. mdpi.com
Cecropin AD ChickensH9N2 VirusModulated: IL-6, TNF-α, IFN-γ. frontiersin.org

The immunomodulatory effects of cecropins are mediated through their influence on critical intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a central regulator of inflammatory gene expression. frontiersin.org

Several cecropin-like peptides have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.com For example, the peptide papiliocin (B1577089) inhibits the nuclear translocation of NF-κB in response to Toll-like receptor (TLR) activation. mdpi.com Another study found that Cecropin A's anti-inflammatory activity in RAW264.7 cells involved the inhibition of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are often upstream of or interact with the NF-κB pathway. nih.govsb-peptide.com By inhibiting these pathways, Cecropin A prevents the expression of downstream inflammatory genes like cyclooxygenase-2 (COX-2). nih.gov

These findings indicate that cecropins can intervene at key checkpoints in inflammatory signaling cascades, thereby controlling the activation of immune cells and the subsequent production of inflammatory mediators. mdpi.comfrontiersin.org

Influence on Intestinal Barrier Integrity and Microbiota Composition in Animal Models

Direct studies on the effects of Cecropin-P3 on the intestinal barrier and microbiota are not extensively documented. However, research on other members of the cecropin family, such as Cecropin A and Cecropin AD, provides significant insights into the potential roles of this compound in gut health. These studies, conducted in various animal models, demonstrate that cecropins can positively modulate the intestinal environment.

Studies on weaned piglets and mice with induced colitis have shown that dietary supplementation with cecropins can enhance the structural integrity of the gut. frontiersin.orgfrontiersin.org This is achieved by promoting the growth of intestinal villi, which are crucial for nutrient absorption. frontiersin.orgnih.gov Furthermore, cecropins have been found to increase the expression of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin. frontiersin.org These proteins are vital for maintaining the intestinal barrier, preventing the leakage of harmful substances from the gut into the bloodstream. frontiersin.org

In addition to improving the physical barrier of the intestine, cecropins have been observed to modulate the composition of the gut microbiota. frontiersin.orgfrontiersin.org Research indicates that cecropins can selectively inhibit the growth of pathogenic bacteria, such as Escherichia coli, while promoting the proliferation of beneficial bacteria like Lactobacillus. nih.govfrontiersin.org This shift in the microbial balance contributes to a healthier gut environment and can alleviate inflammatory conditions. frontiersin.org

For instance, a study on nursery pigs demonstrated that supplementation with cecropin antimicrobial peptides (CAP) improved intestinal morphology and barrier function. frontiersin.org The study reported increased villus length and an elevated villus height to crypt depth ratio in the jejunum, alongside higher mRNA expression of ZO-1 and occludin. frontiersin.org

Table 1: Effects of Cecropin Antimicrobial Peptides (CAP) on Intestinal Morphology and Barrier Function in Nursery Pigs Data sourced from a study on nursery Hainan piglets. frontiersin.org

ParameterControl Group500 mg/kg CAP Group
Jejunal Villus LengthLowerHigher (p < 0.05)
Jejunal V/C RatioLowerHigher (p < 0.05)
Serum D-lactic acidHigherLower (p < 0.05)
Serum DAOHigherLower (p < 0.05)
ZO-1 mRNA ExpressionLowerHigher (p < 0.05)
Occludin mRNA ExpressionLowerHigher (p < 0.05)

Another study focusing on growing male minks also reported beneficial effects of cecropin antimicrobial peptides (CAD) on intestinal health. frontiersin.orgfrontiersin.org Supplementation with CAD led to a reduction in the relative abundance of potentially harmful bacteria like Escherichia-Shigella and an increase in beneficial microbes. frontiersin.org

Table 2: Effects of Cecropin Antimicrobial Peptides (CAD) on Gut Microbiota in Growing Male Minks Data sourced from a study on growing male minks. frontiersin.org

Bacterial GroupControl GroupCAD-Supplemented Group
Escherichia-ShigellaHigher AbundanceReduced Abundance
MycoplasmaHigher AbundanceReduced Abundance
PeptostreptococcaceaeHigher AbundanceDecreased Populations

While these findings are promising, it is crucial to reiterate that they pertain to other cecropins. Future research should focus on whether this compound exerts similar effects on intestinal barrier integrity and microbiota composition.

Other Potential Biological Activities (e.g., Antioxidant properties)

The investigation into other biological activities of this compound, such as its antioxidant properties, is still in its nascent stages. There is currently a lack of direct studies evaluating the antioxidant capacity of this compound. However, research on other cecropins and cecropin-like peptides has yielded some information, although the findings are not entirely consistent.

Some studies have suggested that certain cecropins possess antioxidant activity. frontiersin.org This is a significant finding, as oxidative stress is implicated in a variety of diseases and inflammatory conditions. The ability of a peptide to neutralize free radicals could represent a valuable therapeutic property.

Conversely, other research has indicated that some cecropin-like peptides might contribute to oxidative stress under certain conditions. frontiersin.org This could be part of a host defense mechanism, where the generation of reactive oxygen species is used to combat pathogens but may also have implications for host cells. frontiersin.org

Given the conflicting reports for other cecropins and the absence of specific data for this compound, it is not possible to definitively state whether it possesses antioxidant properties. Further in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or ferric reducing antioxidant power (FRAP) assays, would be necessary to elucidate the antioxidant potential of this compound.

Biotechnological Production and Engineering of Cecropin P3

Recombinant Expression Systems for Cecropin-P3 Production

The choice of an expression host is critical for the successful production of recombinant proteins. Several platforms, from simple prokaryotes to more complex eukaryotic systems, have been utilized for this compound and other cecropins, each with distinct advantages and challenges.

Bacterial systems, especially Escherichia coli, are widely favored for recombinant protein production due to their rapid growth, low-cost cultivation, and well-established genetic tools. mdpi.com However, the expression of antimicrobial peptides (AMPs) like this compound in bacteria can be challenging due to the peptide's inherent toxicity to the host and its susceptibility to degradation by intracellular proteases. mdpi.comacs.org

To overcome these obstacles, a common strategy is to express cecropins as fusion proteins. This approach involves linking the cecropin (B1577577) gene to a larger, more stable protein partner, which can mask its toxicity, improve solubility, and facilitate purification. mdpi.com For instance, various fusion tags such as Thioredoxin (Trx), Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO) have been successfully employed. nih.govmednexus.orgcjter.com The Trx fusion system, for example, has been used to express Cecropin A in E. coli, although in some cases, the toxicity of the peptide could not be fully mitigated. acs.orgcjter.com In contrast, fusion with Calmodulin (CaM) was shown to effectively reduce the toxicity of Cecropin P1 during expression in E. coli. acs.org

Bacillus subtilis has emerged as an attractive alternative to E. coli. As a Gram-positive bacterium, it has a high capacity for protein secretion and lacks the lipopolysaccharide (LPS) outer membrane, simplifying the purification of secreted products. A notable study demonstrated the secretory expression of a Cecropin AD-SUMO fusion protein in B. subtilis, achieving a yield of 30.6 mg of pure recombinant protein from one liter of culture supernatant. mednexus.orgnih.gov Similarly, a fusion of porcine β-defensin-2 and Cecropin P1 was efficiently expressed and secreted in B. subtilis, yielding approximately 45 mg/L of the fusion peptide. animbiosci.org

Table 1: Examples of Cecropin Expression in Bacterial Systems

Cecropin Type Host Organism Expression Strategy Fusion Partner(s) Yield Reference(s)
Cecropin A E. coli Intracellular Thioredoxin (Trx) Not specified cjter.com
Cecropin B E. coli Intracellular MBP, 6xHis-tag Not specified scielo.br
Cecropin B E. coli Intracellular 6xHis-SUMO Not specified nih.gov
Cecropin P1 E. coli Intracellular Calmodulin (CaM) Not specified acs.org
Cecropin AD B. subtilis Secretory SUMO 30.6 mg/L mednexus.orgnih.gov

Yeast, as a eukaryotic host, offers several advantages over bacteria, including the ability to perform post-translational modifications and a robust secretory pathway, which can simplify downstream processing. nih.gov The methylotrophic yeast Pichia pastoris (now Komagataella phaffii) is particularly popular for its ability to grow to very high cell densities and for its strong, inducible promoters. researchgate.netspandidos-publications.com

The secretion of recombinant proteins in P. pastoris is often mediated by signal sequences, such as the α-mating factor from Saccharomyces cerevisiae. nih.gov This system was successfully used for the high-level expression and secretion of Cecropin D, achieving a remarkable yield of up to 485.24 mg/L in the culture medium. nih.gov The α-factor signal sequence was efficiently processed by the native KEX2 protease in P. pastoris, resulting in the secretion of the mature, active peptide. nih.gov Hybrid peptides, such as Cecropin A-Thanatin and Cecropin A-magainin, have also been successfully expressed and secreted using the P. pastoris system. ebm-journal.orgresearchgate.net

Saccharomyces cerevisiae has also been used for cecropin production, though sometimes with lower yields compared to P. pastoris. For example, early attempts to express sarcotoxin IA, a cecropin-like peptide, in S. cerevisiae yielded around 80 µg/L. nih.gov However, optimization of expression cassettes and culture conditions can significantly improve yields, as demonstrated by the production of 2.5 g/L of human caseinomacropeptide in a fed-batch culture of S. cerevisiae. nih.gov

Table 2: Examples of Cecropin Expression in Yeast Systems

Cecropin Type Host Organism Expression Strategy Signal Peptide Yield Reference(s)
Cecropin D P. pastoris Secretory α-mating factor 485.24 mg/L nih.gov
Cecropin A (hybrid) P. pastoris Secretory α-mating factor Not specified ebm-journal.org
Cecropin A (hybrid) P. pastoris Secretory Not specified Not specified researchgate.net

Beyond bacteria and yeast, other eukaryotic systems are being explored for AMP production. Microalgae, such as Chlamydomonas reinhardtii, represent a promising platform due to their potential for cost-effective, photosynthetic production. Research has demonstrated the feasibility of expressing this compound in algae. In one study, the gene for this compound was inserted into a bicistronic expression system designed for Chlamydomonas. biorxiv.org This work focused on investigating how AMPs could be engineered into targeting peptides for organelles like chloroplasts, highlighting the genetic tractability of this system for expressing cecropins. biorxiv.org While large-scale production data is still emerging, these findings open a new avenue for the sustainable production of this compound.

Yeast Expression Systems (P. pastoris, S. cerevisiae)

Strategies for Enhanced Expression and Solubilization

Achieving high yields of a functional and soluble peptide is the primary goal of recombinant production. Several molecular strategies have been developed to overcome common hurdles like low expression levels, protein aggregation, and host cell toxicity.

As introduced in the context of bacterial expression, fusion tags are instrumental in the production of AMPs. mednexus.orgnih.gov These tags are larger proteins or peptides genetically fused to the target peptide, serving multiple purposes.

Preventing Toxicity and Degradation : By fusing the cationic and amphipathic this compound to a larger, neutral protein, its antimicrobial activity is masked, preventing harm to the host cell. nih.gov This fusion also protects the small peptide from rapid degradation by host proteases. scielo.br

Enhancing Solubility : Many fusion partners are highly soluble proteins that can prevent the aggregation of the target peptide into non-functional inclusion bodies, a common issue in E. coli expression. scielo.br Maltose-Binding Protein (MBP) is a classic example of a solubility-enhancing tag. cjter.comscielo.br

Facilitating Purification : Tags like the polyhistidine-tag (His-tag) allow for simple and efficient purification of the fusion protein from the cell lysate using affinity chromatography. scielo.br

Controlled Cleavage : After purification, the fusion tag must be removed to release the active this compound. This is achieved by engineering a specific protease cleavage site (e.g., for TEV protease or enterokinase) between the tag and the peptide. animbiosci.orgscielo.br Another advanced strategy uses self-cleaving inteins, which can be induced to excise themselves from the fusion protein under specific conditions like changes in pH or temperature, simplifying the release of the target peptide. nih.gov

Commonly used fusion partners for cecropin production include SUMO, MBP, Trx, and inteins. mednexus.orgcjter.comnih.govscielo.brnih.gov The SUMO tag, in particular, has been shown to be effective not only in enhancing expression and solubility but also in facilitating proper folding. nih.govnih.gov

Expressing this compound in a secretory manner, where the peptide is transported out of the cell, offers significant advantages. It minimizes cytotoxicity, avoids the accumulation of inclusion bodies, and greatly simplifies purification since the peptide is released into a cleaner culture medium with fewer contaminating host proteins. mednexus.orgnih.gov

This strategy is dependent on the use of a signal peptide, a short amino acid sequence at the N-terminus of the protein that directs it to the host's secretion pathway. nih.govscience.gov

In Yeast : The α-mating factor signal sequence from S. cerevisiae is the most widely and successfully used signal peptide for secreting heterologous proteins, including cecropins, in P. pastoris. nih.govebm-journal.org Its effectiveness relies on proper recognition and cleavage by host proteases like KEX2 to release the mature peptide with its native N-terminus. nih.govebm-journal.org

In Bacteria : In B. subtilis, native signal peptides like those from the SacB (levansucrase) or amyQ (amylase) genes are employed to direct the secretion of fusion proteins into the medium. mednexus.orgnih.gov The optimization of these signal peptides and their cleavage sites is crucial for maximizing secretion efficiency. science.gov

The choice of signal peptide and the design of the junction between the signal peptide and the target protein are critical for efficient processing and high-yield secretion of the final, active this compound. nih.govscience.gov

Utilization of Fusion Tags and Solubility Enhancers

Purification Methodologies for Recombinant this compound

The purification of recombinantly produced this compound is a critical step to obtain a pure and active product. A common strategy involves the use of fusion tags, which facilitate purification and can also protect the host organism from the peptide's antimicrobial activity. brieflands.com

One widely used method is affinity chromatography . For instance, a polyhistidine tag (His-tag) can be fused to the Cecropin molecule. nih.govscielo.br This allows the fusion protein to bind to a column containing immobilized metal ions, such as nickel (Ni²⁺). scielo.brmdpi.com The process typically involves the following steps:

Binding: The cell lysate containing the His-tagged Cecropin is passed through the Ni-NTA (nitrilotriacetic acid) resin. mdpi.com

Washing: The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. mdpi.com

Elution: The bound Cecropin fusion protein is then eluted from the column using a buffer with a high concentration of imidazole. scielo.brmdpi.com

Another affinity-based method utilizes a chitin-binding domain (CBD) as the fusion tag. This system allows for simple purification through the high-affinity interaction between CBD and a chitin (B13524) matrix. brieflands.com

Following affinity purification, the fusion tag is often cleaved from this compound using a specific protease, such as TEV (Tobacco Etch Virus) protease, which recognizes a specific amino acid sequence engineered between the tag and the peptide. nih.govscielo.br A second purification step, often another round of affinity chromatography or a different chromatographic method like ion-exchange or reversed-phase chromatography, is then employed to separate the cleaved tag and the protease from the final this compound product. nih.govscielo.brscielo.brresearchgate.net

The table below summarizes common purification techniques used for recombinant cecropins.

Purification Step Principle Common Reagents/Materials Purpose
Affinity Chromatography (His-tag) Immobilized Metal Affinity Chromatography (IMAC)Ni-NTA resin, ImidazoleInitial capture and purification of the fusion protein. scielo.brmdpi.com
Affinity Chromatography (CBD) High-affinity binding to chitinChitin resinAlternative initial capture method. brieflands.com
Proteolytic Cleavage Enzymatic removal of the fusion tagTEV ProteaseTo release the native Cecropin peptide. nih.govscielo.br
Secondary Chromatography Ion-Exchange or Reversed-PhaseVaries based on methodTo remove the cleaved tag and protease, ensuring high purity. scielo.brresearchgate.net

Considerations for Scalable Production and Cost-Effectiveness

Scaling up the production of this compound from laboratory to industrial levels presents several challenges that directly impact its cost-effectiveness and commercial viability.

Expression System Selection: The choice of the expression host is fundamental.

Bacterial Systems (e.g., E. coli): These are often favored for their rapid growth, high-yield potential, and low-cost culture media. nih.gov However, the production of antimicrobial peptides can be toxic to the bacterial host. brieflands.com Using fusion partners like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can help to sequester the peptide, reduce its toxicity, and improve solubility. nih.govscielo.brmednexus.org

Yeast Systems (e.g., Pichia pastoris): Yeast can be a good alternative as they are eukaryotes and possess machinery for post-translational modifications. nih.gov P. pastoris is known for its ability to secrete recombinant proteins into the culture medium, which can simplify the initial purification steps and has been used to express cecropins at high levels (e.g., up to 485.24 mg/l for Cecropin D). nih.govspandidos-publications.com This avoids the need for cell lysis and can reduce downstream processing costs.

Plant-based Systems: The use of plants as biofactories is an emerging, potentially economical, and safe alternative. plos.org For example, Cecropin A has been successfully produced in rice seeds, which offers advantages in terms of storage and scalability. plos.org Production in Nicotiana tabacum hairy roots has also been demonstrated, with yields of 63.81 μg/g of fresh weight. researchgate.net

Downstream Processing: Purification is often a major cost driver in biomanufacturing. Simplifying the purification cascade is crucial for cost-effectiveness. Secretion of the peptide, as seen in yeast systems, eliminates the costly cell disruption step. spandidos-publications.com Affinity tags, while effective, add the expense of the affinity resin and the subsequent cleavage and removal steps. brieflands.com

Yield and Productivity: The final yield of pure, active this compound is a key metric. Optimizing fermentation or culture conditions (e.g., temperature, induction parameters, media composition) is essential to maximize the amount of peptide produced per batch. nih.gov For example, expressing a cecropin-like peptide in E. coli was optimized by inducing with 0.4 mM IPTG for 24 hours at 20°C. mdpi.com

The high cost of chemical synthesis and low yields from natural sources have historically limited the widespread application of antimicrobial peptides. plos.org Recombinant DNA technology, particularly in optimized host systems, presents a more economically viable path for large-scale production. brieflands.com

Chemical Synthesis Methodologies for this compound and Analogs

Chemical synthesis offers a powerful alternative to recombinant production, providing high purity and the flexibility to incorporate unnatural amino acids or other modifications to create analogs.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for chemically synthesizing peptides like this compound. researchgate.netresearchgate.net The process involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin.

The most prevalent SPPS chemistry is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry . researchgate.netresearchgate.net The synthesis cycle consists of:

Deprotection: The Fmoc protecting group on the N-terminal amino acid of the growing peptide chain is removed, typically using a weak base like piperidine.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.

Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all remaining side-chain protecting groups are removed, often using a strong acid cocktail containing trifluoroacetic acid (TFA). novoprolabs.com The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Analogs: SPPS is particularly advantageous for creating analogs of this compound. nih.gov Researchers can easily:

Substitute amino acids: Specific amino acids can be replaced with others (natural or unnatural) to study structure-activity relationships. For example, analogs of a cecropin A-magainin 2 hybrid peptide were synthesized to investigate the role of a central hinge region and a specific tryptophan residue. nih.gov

Modify the peptide backbone: Changes can be introduced to the peptide's structure to enhance stability or activity.

Incorporate labels: Fluorescent or isotopic labels can be added for research purposes.

A study on Cecropin-A analogs designed short N-terminal peptides and synthesized them using Fmoc-chemistry SPPS to evaluate their antimicrobial activity. researchgate.net This highlights the utility of chemical synthesis in peptide design and optimization. While SPPS is highly effective, the cost of reagents can make it less economical for producing very large quantities of long peptides compared to optimized recombinant systems. mdpi.com

Advanced Research Methodologies for Cecropin P3 Characterization

Structural Analysis Techniques

The three-dimensional structure of Cecropin-P3 and its analogues is pivotal to their biological function. Various spectroscopic methods are employed to determine their conformation in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. For cecropin-related peptides, NMR studies are often conducted in membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles or in the presence of trifluoroethanol (TFE), to simulate their conformation upon interacting with bacterial membranes. rcsb.orgnih.govrcsb.org

Studies on hybrid peptides incorporating sequences from cecropin (B1577577) A and magainin 2, including analogues where the tryptophan at position 2 was replaced with alanine (B10760859) (P3), have utilized NMR to understand structure-activity relationships. nih.govrcsb.org These studies revealed that the tertiary structures of these peptides in DPC micelles typically consist of a short amphipathic helix at the N-terminus and a more extended α-helix at the C-terminus, often separated by a flexible hinge region. nih.govrcsb.org For instance, the P3 analogue, with an alanine substitution, exhibited a flexible structure in the N-terminal region without a defined secondary structure, which was correlated with a significant decrease in its antibiotic activity. nih.govrcsb.org This highlights the importance of the N-terminal structure for the peptide's function.

Research on Cecropin P1, a closely related peptide, has shown that it forms an α-helical structure for almost its entire length in DPC micelles, with no evidence of a hinge region, which is considered important for the activity of other cecropins. acs.org This suggests that while the helix-hinge-helix motif is common, it is not a universal requirement for the activity of all cecropin-family peptides. The interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, has also been investigated using NMR, revealing that peptides like Cecropin P1 adopt an α-helical conformation in the presence of LPS. researchgate.net

Table 1: NMR Structural Features of Cecropin Analogues

Peptide Analogue Key Structural Feature (in DPC micelles) Impact on Activity Reference
CA(1-8)-MA(1-12) (P3 analogue) Flexible N-terminal region, no specific secondary structure Drastic decrease in antibiotic activity nih.govrcsb.org
Cecropin P1 (CP1) Single, well-converged α-helix for almost its entire length High antimicrobial activity acs.org

| CA-MA (WT) | Short N-terminal amphipathic helix, C-terminal α-helix, flexible hinge | Potent antimicrobial activity | nih.govrcsb.org |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in various environments. CD spectra can reveal whether a peptide adopts an α-helical, β-sheet, or random coil conformation. For cecropins, CD studies have consistently shown that they are largely unstructured or in a random coil state in aqueous buffer solutions. acs.orgunimi.it However, in the presence of membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles or TFE, they undergo a conformational change to a more helical structure. acs.orgredalyc.orgnih.gov

This induced helicity is believed to be crucial for their mechanism of action, allowing them to insert into and disrupt bacterial membranes. acs.org The CD spectra of cecropins in these environments typically show characteristic double minima at approximately 208 and 222 nm, which is indicative of an α-helical conformation. acs.orgnih.gov Studies on various cecropin peptides have demonstrated this transition from a random coil to an α-helix upon interaction with SDS or TFE. acs.orgnih.gov The percentage of helical content can also be estimated from CD data, providing quantitative insights into the peptide's folding. acs.orgredalyc.org

Mass Spectrometry (HRMS, MALDI-TOF MS)

Mass spectrometry techniques, including High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), are essential for confirming the molecular weight and purity of synthetic or recombinantly expressed peptides like this compound. nih.gov These methods provide precise mass measurements, ensuring that the correct peptide has been synthesized or isolated before further characterization. For example, HRMS has been used to confirm the expected molecular mass of recombinant cecropin B-like peptides. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for verifying the mass of synthesized peptides. acs.org

Biophysical Interaction Studies

Understanding how this compound interacts with and disrupts bacterial membranes is key to deciphering its antimicrobial mechanism. Biophysical assays provide direct evidence of these interactions.

Membrane Permeabilization Assays (e.g., Dye Leakage, Propidium Iodide)

Membrane permeabilization assays are used to determine the ability of antimicrobial peptides to disrupt the integrity of bacterial cell membranes. These assays often employ fluorescent dyes that are normally impermeable to intact membranes.

Propidium Iodide (PI) is a fluorescent dye that binds to nucleic acids. It cannot cross the membrane of live cells, but if the membrane is compromised, PI can enter the cell, bind to DNA, and emit a strong red fluorescence. mdpi.comnih.gov An increase in PI fluorescence is therefore a direct indicator of membrane damage. mdpi.comnih.gov Flow cytometry is often used in conjunction with PI to quantify the percentage of cells with compromised membranes after treatment with a peptide. mdpi.comnih.gov Studies have shown that cecropins can cause a significant increase in the uptake of PI by bacteria, confirming their membrane-disrupting activity. mdpi.comnih.gov

Dye leakage assays using other fluorescent probes are also employed. For example, the release of the membrane potential-sensitive dye 3,3′-dipropylthiadicarbocyanine iodide (diSC3-5) can indicate membrane depolarization, another consequence of peptide-membrane interaction. mdpi.com

Electron Microscopy (SEM, TEM) for Cell Morphology Analysis

Electron microscopy provides high-resolution images of bacterial cells, allowing for the direct visualization of morphological changes induced by antimicrobial peptides.

Transmission Electron Microscopy (TEM) provides detailed images of the internal structures of bacterial cells. TEM studies have revealed that cecropins can cause severe damage to the bacterial cell membrane, leading to the leakage of cytoplasmic contents. nih.govnih.govkarger.com The images often show a disruption of the cell wall and membrane integrity, with some studies reporting the appearance of intracellular membranous structures. acs.org These ultrastructural changes confirm that the primary target of cecropins is the bacterial cell envelope.

Table 2: Summary of Electron Microscopy Findings for Cecropin-Treated Bacteria

Microscopy Technique Observed Morphological Changes Bacterial Strain(s) Reference
SEM Cell surface disruption, roughening, blisters, dents Haemophilus parasuis, Oral cariogenic bacteria nih.govmednexus.org
SEM Increased surface roughness, cell shrinkage, aggregation Candida albicans mdpi.com
TEM Disruption of membrane, efflux of cytoplasmic components Acinetobacter baumannii nih.gov
TEM Significant deformation, severe edema, cytolysis, cell membrane damage Escherichia coli nih.gov

| TEM | Fractionation of mutant strain bacterial cells | Haemophilus parasuis | karger.com |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions in solution. For cecropins and other AMPs, ITC provides quantitative data on the binding affinity, stoichiometry, and the enthalpic and entropic contributions of their interaction with model membranes. nih.gov

This method directly measures the heat released or absorbed during the binding event between the peptide and lipid vesicles. By titrating a solution of this compound into a sample containing lipid vesicles that mimic bacterial membranes (e.g., composed of POPC/POPG), researchers can determine key thermodynamic parameters. nih.gov These parameters are crucial for understanding the driving forces behind the peptide-membrane interaction, whether they are primarily electrostatic or hydrophobic. cabidigitallibrary.orgresearchgate.net For instance, ITC can help to distinguish between surface binding and membrane insertion, and can identify critical peptide-to-lipid ratios where membrane-disrupting events like pore formation or micellization occur. nih.govcea.fr

Small-Angle Scattering (SANS, SAXS)

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are structural biology techniques that provide information about the size, shape, and conformation of molecules and molecular complexes in solution. berstructuralbioportal.orgnih.gov For this compound, these methods are invaluable for characterizing its structure and the structural changes it induces in lipid membranes. cea.fr

SANS is particularly useful for studying lipid membranes due to its ability to exploit the different neutron scattering lengths of hydrogen and deuterium. berstructuralbioportal.org By using deuterated lipids or varying the H2O/D2O ratio of the solvent, specific components of the peptide-membrane system can be highlighted. berstructuralbioportal.orgnih.gov This "contrast variation" allows for the determination of parameters such as bilayer thickness, the location of the peptide within the membrane, and the formation of non-lamellar structures. cea.frnih.gov

TechniqueInformation Gained on this compoundKey Findings
Isothermal Titration Calorimetry (ITC) Thermodynamics of peptide-membrane binding (affinity, enthalpy, entropy). nih.govElucidates the driving forces (electrostatic vs. hydrophobic) of the interaction and identifies thresholds for membrane disruption like pore formation. nih.govcabidigitallibrary.orgcea.fr
Small-Angle Scattering (SANS/SAXS) Structural details of peptide-membrane complexes, including peptide location and induced membrane changes (e.g., thickness, pore formation). cea.frberstructuralbioportal.orgReveals peptide-induced structural changes in lipid bilayers, such as membrane condensation and the formation of multilamellar structures. cea.fr

Computational and In Silico Approaches

Molecular Dynamics (MD) Simulations and Structural Modeling

Molecular dynamics (MD) simulations provide an atomistic-level view of the dynamic behavior of this compound and its interactions with lipid bilayers over time. cabidigitallibrary.orgresearchgate.net By simulating the forces between atoms, MD can model the process of peptide binding, conformational changes, and membrane disruption. cabidigitallibrary.org Researchers can set up simulations with the peptide initially placed in different orientations relative to a model membrane (e.g., parallel or partially inserted) to investigate the roles of electrostatic and hydrophobic interactions. cabidigitallibrary.orgresearchgate.net

These simulations have shown that for cecropins, an initial electrostatic attraction between the positively charged peptide and negatively charged lipid headgroups is a crucial first step. cabidigitallibrary.orgresearchgate.net Following this, hydrophobic interactions drive the insertion of the peptide into the lipid core. cabidigitallibrary.org MD simulations can also predict the stability of the peptide's helical structure within the membrane environment and visualize how the peptide perturbs the lipid bilayer, supporting proposed mechanisms of action like the "carpet" model. cabidigitallibrary.org

Structural modeling, often using servers like I-TASSER, predicts the three-dimensional structure of this compound from its amino acid sequence. acs.orgnih.gov These models typically show a characteristic helix-hinge-helix motif, common to many cecropins, with an amphipathic N-terminal helix and a more hydrophobic C-terminal helix. acs.orgnih.govrcsb.org

Bioinformatics Tools for Sequence Homology and Predictive Analysis

Bioinformatics tools are essential for the initial characterization and classification of new peptides like this compound. Databases such as NCBI are used to perform sequence alignments (e.g., using BLASTX) to identify homologous peptides and conserved domains. nih.govscielo.brnih.gov For cecropins, these analyses reveal conserved motifs that are important for their antimicrobial function. nih.gov

Web-based tools are used to predict the physicochemical properties of this compound from its sequence. mdpi.com

ProtParam calculates properties like molecular weight, theoretical isoelectric point (pI), and the grand average of hydropathicity (GRAVY). mdpi.comjapsonline.com For this compound, a high theoretical pI of 11.16 indicates a strong positive charge at physiological pH, which is critical for its interaction with negatively charged bacterial membranes. novoprolabs.comnih.gov

SignalP is used to predict the presence and location of signal peptide cleavage sites in the precursor protein, identifying the mature, active form of the peptide. nih.govscielo.brmdpi.com

HeliQuest can be used to generate helical wheel diagrams, which visualize the amphipathic nature of the peptide's alpha-helices, showing the segregation of hydrophobic and hydrophilic residues. acs.org

Machine Learning for Peptide Design and Property Prediction

Machine learning (ML) is an emerging approach in the field of antimicrobial peptides, used to predict the antimicrobial activity of novel sequences and to design new peptides with enhanced properties. frontiersin.orgnih.govnih.gov ML models are trained on large datasets of known AMPs and non-AMPs, learning to identify the sequence features that correlate with antimicrobial efficacy. frontiersin.orgnih.govjuit.ac.in

These models can use various representations of the peptide sequence, such as N-grams, and consider physicochemical properties like charge and hydrophobicity as key predictive features. frontiersin.orgjuit.ac.in The prediction accuracy of these models can be quite high, often ranging from 72% to over 90%. frontiersin.orgnih.gov For this compound, ML algorithms could be used to predict its activity against a wider range of pathogens or to guide the design of analogs with improved potency or selectivity. By analyzing vast datasets, ML can accelerate the discovery and optimization of promising peptide drug candidates. nih.gov

ApproachApplication to this compoundKey Insights
MD Simulations Atomistic view of peptide-membrane interactions and dynamics. cabidigitallibrary.orgresearchgate.netReveals the roles of electrostatic and hydrophobic forces and visualizes membrane disruption. cabidigitallibrary.orgresearchgate.net
Structural Modeling Prediction of 3D structure (e.g., helix-hinge-helix). acs.orgnih.govProvides a static model of the peptide's conformation, which is essential for understanding its function. acs.orgnih.gov
Bioinformatics Tools Sequence alignment, prediction of physicochemical properties (pI, hydrophobicity), and identification of conserved motifs. nih.govscielo.brmdpi.comClassifies the peptide and predicts key features responsible for its activity. novoprolabs.comnih.gov
Machine Learning Prediction of antimicrobial activity and design of new peptide analogs. frontiersin.orgnih.govAccelerates the discovery of new AMPs and optimizes peptide sequences for enhanced efficacy. nih.gov

In Vitro Biological Assay Techniques

A variety of in vitro assays are used to quantify the biological activity of this compound. These assays are crucial for determining its antimicrobial spectrum and potency.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a peptide that visibly inhibits the growth of a microorganism. nih.gov This is typically determined using a broth microdilution method, where bacteria are exposed to serial dilutions of the peptide in a 96-well plate. nih.govsci-hub.se After incubation, the wells are inspected for bacterial growth. nih.gov Ascaris cecropins, including P1-P4, have shown similar MIC values against a range of Gram-positive and Gram-negative bacteria. nih.gov

Killing Kinetics: Time-kill assays measure the rate at which a peptide kills a bacterial population over time. mdpi.com Bacteria are incubated with the peptide at specific concentrations (often multiples of the MIC), and at various time points, samples are taken to determine the number of viable cells (Colony Forming Units, CFU/mL). nih.govmdpi.com These assays reveal how quickly the peptide acts; for example, some cecropins can completely kill Candida albicans within 40 minutes at a concentration of 1.8 µg/mL. mdpi.com The killing is often concentration-dependent. nih.gov

Cell Viability Assays: These assays are used to assess the effect of the peptide on the viability of cells, often mammalian cells, to evaluate cytotoxicity. frontiersin.orgscirp.org A common method is the MTT assay, where the metabolic activity of living cells reduces a tetrazolium salt (MTT) to a colored formazan (B1609692) product, which can be quantified. scirp.org Another method uses Cell Counting Kit-8 (CCK-8), which works on a similar principle. frontiersin.orgresearchgate.net These assays are important for determining the selectivity of the peptide for microbial cells over host cells. For example, some cecropins have shown low cytotoxicity against swine testis cells and human cell lines at active antimicrobial concentrations. nih.govnih.gov

The table below summarizes the findings from various in vitro assays on cecropins.

AssayOrganism(s)Cecropin TypeKey Findings (MIC/Concentration)Reference
MIC E. coli, S. aureusHEA-9 (Cecropin-based hybrid)12.5 µM japsonline.com
MIC E. coliAC-125.00 µg/mL nih.gov
MIC Candida albicansCecropin0.9 µg/mL mdpi.com
Killing Kinetics Candida albicansCecropinComplete killing in 40 min at 1.8 µg/mL (2x MIC) mdpi.com
Killing Kinetics P. aeruginosaB1 (Peptide-peptoid hybrid)Complete killing in 2 hours at 4x MIC nih.gov
Cell Viability MDA-MB-231 (Tumor cells)Cecropin A & B~33% cytostasis at 120 µM scirp.org
Cell Viability Swine Testis (ST) cellsAC-1>90% viability at 500 µg/mL nih.gov

Challenges and Future Research Directions for Cecropin P3

Addressing Production Efficiency and Yield Challenges

The large-scale and cost-effective production of Cecropin-P3 presents a significant challenge. While chemical synthesis is a viable option for small-scale laboratory research, it becomes economically unfeasible for industrial production, especially for longer peptides. mdpi.com Recombinant DNA technology offers a more promising avenue for high-yield production. However, the inherent antimicrobial nature of cecropins can be toxic to the host expression systems, such as Escherichia coli, leading to low yields. acs.org

To circumvent this, various strategies are being explored. One common approach is the expression of cecropins as fusion proteins, where the peptide is linked to a larger carrier protein. This masks the toxicity of the cecropin (B1577577) and can protect it from degradation by host proteases. acs.orgscielo.brnih.gov Following expression, the fusion protein is purified, and the active cecropin is cleaved off. Systems utilizing fusion tags like calmodulin (CaM) have shown improved yields for peptides like Cecropin P1, a close analog of P3. acs.org For instance, a CaM fusion system yielded 2.7–4.7 mg of Cecropin P1 from 1 liter of culture, a significant increase compared to other systems. acs.org Eukaryotic expression systems, such as the yeast Pichia pastoris, are also being utilized as they can secrete the recombinant peptide, simplifying purification and avoiding intracellular toxicity. spandidos-publications.com High-level expression of Cecropin D, reaching up to 485.24 mg/l, has been achieved using this system. spandidos-publications.com

Future research will likely focus on optimizing expression vectors, host strains, and fermentation conditions to further boost production efficiency and reduce costs. The development of novel fusion partners and cleavage techniques will also be crucial.

Strategies for Enhancing Peptide Stability and Bioavailability (e.g., Nanocarriers)

A major limitation of antimicrobial peptides (AMPs) like this compound is their susceptibility to degradation by proteases in the body and their potential for non-specific cytotoxicity. researchgate.net Nanocarrier-based delivery systems offer a promising solution to enhance their stability and bioavailability. researchgate.netmdpi.com Encapsulating cecropins within nanoparticles can protect them from enzymatic degradation, control their release, and potentially target them to specific sites of infection or disease. researchgate.net

Zeolitic imidazolate framework-8 (ZIF-8) nanoparticles have been successfully used to encapsulate cecropins. researchgate.net This formulation protected the peptides from degradation, increased their bioavailability, and enhanced their antitumor efficacy against HeLa cells compared to the free peptide. researchgate.net Similarly, loading Cecropin-B onto chitosan (B1678972) nanoparticles has been explored to tackle multidrug-resistant Klebsiella pneumoniae. mdpi.com Gold nanoparticles have also been used as a platform to deliver AMPs, demonstrating improved stability and synergistic antimicrobial effects. mdpi.com

Beyond nanoparticles, other strategies to improve stability include chemical modifications of the peptide structure, such as incorporating non-natural D-amino acids or cyclizing the peptide backbone, which can increase resistance to proteolysis. mdpi.com Future work will involve designing and testing more advanced and biocompatible nanocarriers and exploring various chemical modification strategies to improve the pharmacokinetic profiles of cecropins.

Overcoming Potential Microbial Resistance Mechanisms

While a key advantage of AMPs is that microbes are less likely to develop resistance compared to conventional antibiotics, the potential for resistance still exists. mdpi.commdpi.com Bacteria can develop resistance through several mechanisms, including modification of their cell surface to reduce the net negative charge, thus repelling the cationic peptides. They can also produce proteases that degrade the peptides or utilize efflux pumps to expel them from the cell. mdpi.com

Understanding these resistance mechanisms is crucial for designing strategies to overcome them. acs.org One approach is the synergistic use of cecropins with conventional antibiotics. frontiersin.org Cecropin A, for example, has been shown to disrupt the biofilms of uropathogenic E. coli, making the bacteria more susceptible to antibiotics like nalidixic acid. frontiersin.org This combination can lead to a more effective clearance of infection and may reduce the likelihood of resistance emerging. frontiersin.org

Future research will focus on elucidating the specific resistance mechanisms that microbes might develop against this compound and its analogs. This knowledge will inform the design of more robust peptides and effective combination therapies.

Advanced Design of this compound Analogs with Tailored Specificity and Potency

Rational design of peptide analogs offers a powerful strategy to improve the therapeutic properties of naturally occurring AMPs like this compound. By making specific amino acid substitutions, researchers can enhance antimicrobial potency, broaden the spectrum of activity, increase stability, and reduce toxicity to host cells. researchgate.netnih.govnih.gov

For example, a designed peptide from the Cecropin-A family, designated P3 (KWLWKKI-CONH2), which has increased hydrophobicity, showed the highest activity against all tested organisms compared to its parent peptides. researchgate.net However, this increased hydrophobicity also led to higher affinity for zwitterionic membranes, which could translate to lower cell selectivity. researchgate.net This highlights the delicate balance that must be achieved between potency and specificity. Another study on Drosophila cecropins demonstrated that single amino acid changes in the flexible hinge region could impact antimicrobial activity by up to 16-fold. acs.org

Computational tools and bioinformatics are increasingly being used to predict the structural and functional consequences of amino acid substitutions, facilitating the design of novel hybrid peptides. nih.gov Hybrids combining domains from different AMPs, such as cecropin A, melittin (B549807), and magainin II, have been created to harness the strengths of each parent molecule. nih.govnih.gov Future efforts will continue to leverage these advanced design strategies to create this compound analogs with optimized therapeutic profiles for specific applications.

Elucidation of Intricate Molecular Mechanisms for Diverse Activities

The primary mechanism of action for most cecropins is the disruption of microbial cell membranes. mdpi.commdpi.comresearchgate.net Their cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, while their amphipathic structure allows them to insert into and permeabilize the lipid bilayer, leading to cell death. mdpi.commdpi.com Several models, including the "barrel-stave," "carpet," and "toroidal pore" models, have been proposed to describe this process. mdpi.com

However, the biological activities of cecropins are not limited to direct membrane disruption. They can also translocate into the cell and interact with intracellular targets, such as DNA. acs.org For instance, the C-terminal region of Cecropin P1 has been shown to affect its DNA-binding capacity, suggesting an intracellular mechanism contributes to its antimicrobial activity. acs.org Furthermore, cecropins exhibit immunomodulatory effects, influencing the host's inflammatory response. nih.gov Cecropin A, for example, can modulate the production of cytokines like TNF-α. nih.gov

A complete understanding of the intricate molecular mechanisms underlying the diverse activities of this compound is still lacking. Future research will employ advanced biophysical techniques, such as NMR spectroscopy and molecular dynamics simulations, along with cell-based assays to provide a more detailed picture of how these peptides interact with both microbial and host cells. acs.orgmdpi.com This knowledge is essential for their rational design and therapeutic application.

Exploring Synergistic Interactions with Other Antimicrobial Agents

Combining this compound with other antimicrobial agents, including conventional antibiotics and other AMPs, represents a promising strategy to enhance therapeutic efficacy, broaden the antimicrobial spectrum, and combat drug resistance. frontiersin.orgmdpi.com Synergistic interactions can allow for the use of lower concentrations of each agent, potentially reducing toxicity and minimizing the development of resistance. frontiersin.orgrsc.org

Studies have demonstrated the synergistic effects of Cecropin A with essential oils against Gram-negative bacteria like E. coli and Salmonella Typhimurium. mdpi.com The combination of Cecropin A with antibiotics such as nalidixic acid has been shown to be effective against bacterial biofilms. frontiersin.org Similarly, combinations of AMPs with antibiotics like ciprofloxacin, vancomycin, and rifampicin (B610482) have shown enhanced activity against various pathogens, including those in the formidable ESKAPE group. frontiersin.org

The table below summarizes some research findings on the synergistic effects of cecropins and other antimicrobial agents.

Cecropin/AMPSynergistic Agent(s)Target Organism(s)Observed Effect
Cecropin ACinnamon & Winter Savory Essential OilsE. coli, S. TyphimuriumEnhanced inhibitory and bactericidal activity. mdpi.com
Cecropin ANalidixic AcidUropathogenic E. coliDisruption of biofilms and enhanced clearance of infection. frontiersin.org
GVF27 (AMP)CiprofloxacinBurkholderia cepacia complexEnhanced antibiofilm activity. frontiersin.org
Synthetic PeptidesMeropenem, ErythromycinESKAPE pathogensReduced infection size in a murine abscess model. frontiersin.org
LL-37 (AMP)ColistinMultidrug-resistant bacteriaEnhanced bactericidal activity. frontiersin.org
Citropin 1.1 (AMP)RifampicinRhodococcus equiEnhanced activity against biofilms. frontiersin.org

Future research will continue to explore novel synergistic combinations, aiming to identify the most effective pairings and to understand the molecular basis of their synergy. This could lead to the development of powerful new combination therapies for treating challenging infectious diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.